molecular formula C16H15N3O2S2 B11412360 2-(6-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(6-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11412360
M. Wt: 345.4 g/mol
InChI Key: VAIUTUCTTBFQID-UHFFFAOYSA-N
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Description

    2-(6-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide: is a complex organic compound with a fascinating structure.

  • It combines a benzofuran ring, a thiadiazole ring, and an acetamide functional group.
  • The benzofuran moiety contributes aromaticity and potential biological activity.
  • The compound’s systematic name is quite a mouthful, so let’s refer to it as “Compound X” for simplicity.
  • Preparation Methods

      Compound X: can be synthesized through several routes:

    • Industrial production methods may vary, but the key steps remain consistent.
  • Chemical Reactions Analysis

      Compound X: undergoes various reactions:

    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: serves as a versatile building block for designing new molecules due to its unique structure.

      Biology: Researchers explore its potential as a bioactive compound, especially considering the benzofuran and thiadiazole moieties.

      Medicine: Investigations focus on its antimicrobial, antioxidant, and anti-inflammatory properties.

      Industry: Fragrance and flavor industries use it to create distinctive scents.

  • Mechanism of Action

      Compound X: interacts with specific molecular targets:

  • Comparison with Similar Compounds

    Remember, Compound X represents an exciting intersection of chemistry, biology, and industry

    Properties

    Molecular Formula

    C16H15N3O2S2

    Molecular Weight

    345.4 g/mol

    IUPAC Name

    2-(6-methyl-1-benzofuran-3-yl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

    InChI

    InChI=1S/C16H15N3O2S2/c1-3-6-22-16-19-18-15(23-16)17-14(20)8-11-9-21-13-7-10(2)4-5-12(11)13/h3-5,7,9H,1,6,8H2,2H3,(H,17,18,20)

    InChI Key

    VAIUTUCTTBFQID-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NN=C(S3)SCC=C

    Origin of Product

    United States

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